2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound with the molecular formula C8H5N3O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps, starting with the appropriate pyrimidine derivatives. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation reactions to introduce the trioxo groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule.
Reduction: : Removal of oxygen atoms or reduction of functional groups.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry
In industry, this compound can be used in the production of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. It may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d]pyrimidine-5-carboxylic acid
2,4,7-Trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d]pyrimidine-5-carboxylate de m\u00E9thyle
Uniqueness
2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it distinct from other similar compounds.
Properties
IUPAC Name |
2,4,7-trioxo-1,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O5/c12-5-2-1-3(7(14)15)6(13)9-4(2)10-8(16)11-5/h1H,(H,14,15)(H3,9,10,11,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNINLWPSXNCAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC2=C1C(=O)NC(=O)N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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